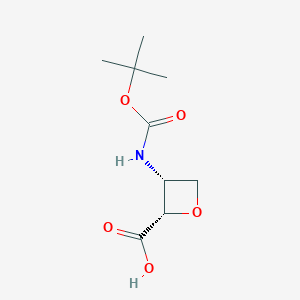![molecular formula C15H17N3O3S B14032104 (S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a thioacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate typically involves multiple steps:
Formation of Benzimidazole Derivative: The benzimidazole nucleus can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid.
Thioacetylation: The benzimidazole derivative is then subjected to thioacetylation using appropriate thiolating agents to introduce the thioacetyl group.
Pyrrolidine Carboxylate Formation: The final step involves the coupling of the thioacetylated benzimidazole with (S)-methyl pyrrolidine-2-carboxylate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Benzimidazoles: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of benzimidazole derivatives with biological macromolecules.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of (S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleotides and proteins, potentially inhibiting or modulating their activity . The thioacetyl group may also play a role in binding to active sites or facilitating the compound’s entry into cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(1H-benzo[d]imidazol-2-yl)acetate share structural similarities.
Thioacetyl Compounds: Compounds with thioacetyl groups, such as thioacetamide derivatives.
Uniqueness
(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate is unique due to the combination of its benzimidazole, thioacetyl, and pyrrolidine moieties. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler analogs .
Propriétés
Formule moléculaire |
C15H17N3O3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
methyl (2S)-1-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H17N3O3S/c1-21-14(20)12-7-4-8-18(12)13(19)9-22-15-16-10-5-2-3-6-11(10)17-15/h2-3,5-6,12H,4,7-9H2,1H3,(H,16,17)/t12-/m0/s1 |
Clé InChI |
RHLVFIJULYFNFV-LBPRGKRZSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCCN1C(=O)CSC2=NC3=CC=CC=C3N2 |
SMILES canonique |
COC(=O)C1CCCN1C(=O)CSC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)



![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)


